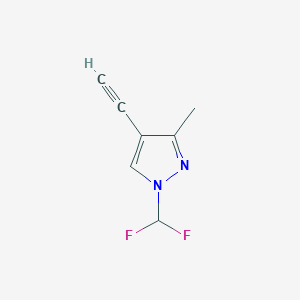
1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, ethynyl, and methyl groups. The presence of these functional groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, often using reagents like ClCF2H or difluorocarbene precursors.
Ethynylation: The ethynyl group is introduced through Sonogashira coupling or other alkynylation reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry and advanced catalytic systems.
化学反应分析
1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, mild bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The ethynyl group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound lacks the ethynyl group, resulting in different chemical reactivity and applications.
1-(Trifluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole: The trifluoromethyl group imparts different electronic properties compared to the difluoromethyl group, affecting the compound’s behavior in chemical reactions.
1-(Difluoromethyl)-4-ethynyl-3-phenyl-1H-pyrazole: The presence of a phenyl group instead of a methyl group alters the compound’s steric and electronic characteristics.
生物活性
1-(Difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activities associated with this specific pyrazole derivative, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethyl group and an ethynyl moiety, contributing to its unique reactivity and biological properties.
Antifungal Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antifungal properties. A study reported that compounds with similar structures demonstrated potent activity against various phytopathogenic fungi. For instance, the antifungal efficacy was evaluated against pathogens such as Alternaria and Fusarium, with some derivatives showing higher activity than established fungicides like boscalid .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have shown that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain analogs have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been well-documented. Compounds similar to this compound have exhibited activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, antifungal activity is primarily linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain . Additionally, anti-inflammatory effects may arise from the modulation of signaling pathways involved in cytokine production.
Case Study 1: Antifungal Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. The most active compound showed superior inhibition rates compared to traditional fungicides, highlighting the potential for developing new agricultural solutions based on this scaffold .
Case Study 2: Anti-inflammatory Properties
A series of experiments were conducted to evaluate the anti-inflammatory effects of various pyrazole derivatives in animal models. The results indicated that certain compounds significantly reduced edema and inflammatory markers in carrageenan-induced inflammation models, suggesting their potential use in treating inflammatory diseases .
Data Summary
属性
IUPAC Name |
1-(difluoromethyl)-4-ethynyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-3-6-4-11(7(8)9)10-5(6)2/h1,4,7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTLYVJCUZNRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














